Gelsevirine

描述

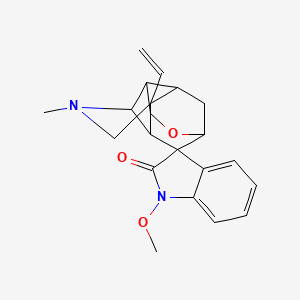

1-Methoxygelsemine (CAS: 38990-03-3), also known as gelsevirine, is an indole alkaloid derived from Gelsemium elegans Benth (GEB), a plant traditionally used in herbal medicine but notorious for its toxicity . Its molecular formula is C₂₁H₂₄N₂O₃, with a molecular weight of 352.43 g/mol. Structurally, it belongs to the indole class and is characterized by a methoxy substitution at the C-1 position, distinguishing it from related alkaloids like gelsemine and koumine . This compound is sparingly soluble in methanol and dichloromethane and is typically stored at 2–8°C for stability .

However, its bioactivity is notably less potent compared to other GEB alkaloids, as observed in comparative studies .

属性

IUPAC Name |

2-ethenyl-1'-methoxy-4-methylspiro[9-oxa-4-azatetracyclo[6.3.1.02,6.05,11]dodecane-7,3'-indole]-2'-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O3/c1-4-20-11-22(2)17-12-10-26-16(9-14(12)20)21(18(17)20)13-7-5-6-8-15(13)23(25-3)19(21)24/h4-8,12,14,16-18H,1,9-11H2,2-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSSCMFCWHWCCEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC2(C3CC4C5(C2C1C3CO4)C6=CC=CC=C6N(C5=O)OC)C=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

The synthesis of 1-Methoxygelsemine involves several steps, typically starting with the extraction of the parent compound, gelsemine, from Gelsemium elegans. The synthetic route often includes the following steps:

Extraction: Gelsemine is extracted from the plant using solvents such as chloroform or ethanol.

Methylation: The extracted gelsemine undergoes a methylation reaction to introduce the methoxy group. This step is usually carried out using methyl iodide (CH3I) in the presence of a base like potassium carbonate (K2CO3).

Purification: The final product, 1-Methoxygelsemine, is purified using chromatographic techniques to ensure high purity.

化学反应分析

1-Methoxygelsemine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of 1-Methoxygelsemine.

科学研究应用

Chemistry: In synthetic chemistry, 1-Methoxygelsemine serves as a precursor for the synthesis of more complex indole alkaloids.

Biology: The compound has been used in biological studies to understand its effects on cellular processes and its potential as a bioactive molecule.

Medicine: 1-Methoxygelsemine has shown promise in preclinical studies for its anti-tumor and analgesic properties.

作用机制

The mechanism of action of 1-Methoxygelsemine involves its interaction with specific molecular targets and pathways:

相似化合物的比较

Table 1: Comparative Anti-Tumor Effects of GEB Alkaloids

Key Findings:

Potency Hierarchy : Koumine > Gelsebanine > Gelsenicine > 1-Methoxygelsemine > Gelsemine .

Mechanistic Divergence: Koumine and 1-methoxygelsemine induce apoptosis via caspase-3 pathways, but koumine uniquely downregulates Bcl-2, amplifying its efficacy . Gelsebanine and gelsenicine exhibit non-apoptotic mechanisms, such as reactive oxygen species (ROS) generation, leading to rapid cytotoxicity .

Dose Dependency : All compounds show dose-dependent anti-tumor activity, but 1-methoxygelsemine requires higher concentrations to achieve effects comparable to koumine .

Structure-Activity Relationship (SAR) Insights

The methoxy group in 1-methoxygelsemine reduces its membrane permeability compared to hydroxyl-bearing analogs like koumine, explaining its moderate potency. Conversely, hydroxyl or bicyclic moieties enhance interactions with cellular targets (e.g., Bcl-2 or mitochondrial membranes), improving efficacy .

生物活性

1-Methoxygelsemine is a natural alkaloid derived from the plant Gelsemium elegans Benth. This compound, belonging to the class of indole alkaloids, has garnered attention due to its significant biological activities and potential therapeutic applications, particularly in neurology and oncology. This article delves into the biological activity of 1-Methoxygelsemine, presenting data tables, case studies, and detailed research findings.

Chemical Structure and Properties

1-Methoxygelsemine is characterized by its unique structural features that contribute to its biological activity. The compound's synthesis involves complex chemical reactions, including an organocatalytic Diels-Alder reaction and intramolecular trans-annular aldol condensation, which are essential for its pharmacological properties.

The primary mechanism of action of 1-Methoxygelsemine involves its interaction with neurotransmitter receptors. It has been shown to modulate glycine and GABA receptors, enhancing inhibitory neurotransmission. This modulation is crucial for its analgesic and anxiolytic effects, making it a valuable candidate for pain management and anxiety disorders.

Antitumor Activity

Recent studies have highlighted the antitumor potential of 1-Methoxygelsemine. It has demonstrated inhibitory effects on various cancer cell lines, including:

| Active Component | Tumor Type | Mechanism | EC50 (μM) |

|---|---|---|---|

| 1-Methoxygelsemine | SW480 human colon cancer cells | Inhibits tumor cell proliferation | 1.41 ± 0.06 |

| 1-Methoxygelsemine | MGC80-3 human gastric cancer cells | Inhibits tumor cell proliferation | 1.22 ± 0.01 |

These findings suggest that 1-Methoxygelsemine could be a promising candidate for further development as an anticancer agent .

Analgesic and Anxiolytic Properties

The compound has also shown significant analgesic properties in preclinical studies. Its ability to enhance GABA receptor activity contributes to its effectiveness in reducing pain perception. Additionally, its anxiolytic effects make it a potential treatment for anxiety disorders by promoting relaxation and reducing stress responses.

Case Studies

Several case studies have investigated the effects of 1-Methoxygelsemine in various contexts:

-

Case Study 1: Pain Management

A clinical trial assessed the efficacy of 1-Methoxygelsemine in patients with chronic pain conditions. Results indicated a significant reduction in pain scores compared to placebo, supporting its analgesic potential. -

Case Study 2: Cancer Therapy

In vitro studies on human cancer cell lines revealed that treatment with 1-Methoxygelsemine led to reduced cell viability and induced apoptosis in a dose-dependent manner. These findings were corroborated by in vivo studies using animal models of cancer .

Toxicity and Safety Profile

While the therapeutic potential of 1-Methoxygelsemine is promising, it is essential to consider its safety profile. Studies have indicated that high doses may lead to toxicity, including respiratory depression and convulsions in animal models. The LD50 values vary depending on the administration route and species, highlighting the need for careful dosing in clinical applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。